2-[3-Tert-butyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole
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Overview
Description
2-[3-Tert-butyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring substituted with tert-butyl and trifluoromethyl groups, and a thiazole ring substituted with a methylphenyl group. These structural features make it an interesting subject for research in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Tert-butyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a β-diketone. The tert-butyl and trifluoromethyl groups are introduced through subsequent alkylation and trifluoromethylation reactions .
The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The final step involves coupling the pyrazole and thiazole rings under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-Tert-butyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[3-Tert-butyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[3-Tert-butyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-Tert-butyl-5-trifluoromethyl-1H-pyrazole: Shares the pyrazole ring with similar substituents but lacks the thiazole ring.
4-Methylphenyl-1,3-thiazole: Contains the thiazole ring with a methylphenyl substituent but lacks the pyrazole ring.
Uniqueness
The unique combination of the pyrazole and thiazole rings in 2-[3-Tert-butyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole imparts distinct chemical and biological properties. The presence of both tert-butyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
6120-27-0 |
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Molecular Formula |
C18H18F3N3S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[3-tert-butyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C18H18F3N3S/c1-11-5-7-12(8-6-11)13-10-25-16(22-13)24-15(18(19,20)21)9-14(23-24)17(2,3)4/h5-10H,1-4H3 |
InChI Key |
WNDXDQQIXRUUJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C(C)(C)C)C(F)(F)F |
Origin of Product |
United States |
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